molecular formula C10H14O5 B11767702 1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 1801203-48-4

1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

Cat. No.: B11767702
CAS No.: 1801203-48-4
M. Wt: 214.21 g/mol
InChI Key: VEYFMOYVLJZHRD-UHFFFAOYSA-N
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Description

1-(Methoxycarbonyl)-2-oxabicyclo[222]octane-4-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid typically involves the following steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the methoxycarbonyl group: This step involves the esterification of the carboxylic acid group using methanol and a suitable catalyst, such as sulfuric acid.

    Oxidation and functionalization: The final step involves the oxidation of the bicyclic system to introduce the oxabicyclo moiety.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Scientific Research Applications

1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid has several notable applications:

Medicinal Chemistry

  • Drug Development : The compound serves as a scaffold for designing new pharmaceuticals. Its structural features allow it to act as a bioisostere for phenyl rings, enhancing the solubility and metabolic stability of drug candidates.

Biochemical Studies

  • Enzyme Interaction Studies : Preliminary research indicates that this compound may interact with specific enzymes or receptors, influencing their activity. This interaction can provide insights into metabolic pathways and potential therapeutic targets.

Materials Science

  • Polymer Chemistry : The unique bicyclic structure can be utilized in synthesizing new materials with tailored properties, potentially leading to innovations in polymer science.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound:

  • Bioactivity Assessment : Research has shown that derivatives of this compound exhibit enhanced biological activity compared to traditional compounds, indicating its potential as a lead compound in drug discovery.
  • Solubility Improvement : Incorporating this compound into drug formulations has led to increased water solubility and reduced lipophilicity, which are critical factors for bioavailability.
  • Metabolic Stability : Studies indicate that modifications using this bicyclic structure can enhance the metabolic stability of certain drug candidates, making them more effective over extended periods.

Mechanism of Action

The mechanism of action of 1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
  • 4-Methoxycarbonylcubanecarboxylic acid
  • Bicyclo[2.2.2]octane-1-carboxylic acid

Uniqueness

1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is unique due to the presence of the oxabicyclo ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

Biological Activity

1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid (CAS No. 1801203-48-4) is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, physicochemical properties, and implications in drug design.

Structural Overview

The molecular formula of this compound is C10H14O5, with a molecular weight of 214.22 g/mol. The compound features a bicyclic framework that enhances its stability and solubility compared to traditional aromatic compounds, making it a promising candidate for drug development .

Biological Activity

Recent studies have demonstrated that derivatives of 2-oxabicyclo[2.2.2]octane, which includes the target compound, exhibit a broad spectrum of biological activities:

  • Estrogen Receptor Agonism : Compounds containing the 2-oxabicyclo[2.2.2]octane core have been identified as estrogen receptor-beta agonists, suggesting potential applications in hormone-related therapies .
  • Antibacterial Properties : Research indicates that these compounds can act as antibacterial agents, providing a novel approach to combat antibiotic resistance by targeting specific bacterial pathways .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of myeloperoxidase and diacylglycerol acyltransferase 1 (DGAT1), which are critical in inflammatory responses and lipid metabolism, respectively .

Case Study 1: Drug Design Applications

In a study exploring the replacement of phenyl rings with the bicyclic structure in existing drugs like Imatinib and Vorinostat (SAHA), it was found that this modification led to increased water solubility and enhanced metabolic stability. The incorporation of the 2-oxabicyclo[2.2.2]octane framework resulted in new bioactive analogs with improved pharmacokinetic properties, demonstrating the utility of this compound in drug design .

Case Study 2: Stability and Reactivity

A comprehensive evaluation of the thermal and chemical stability of various 2-oxabicyclo[2.2.2]octanes revealed that these compounds maintain their integrity under harsh conditions, including exposure to high temperatures and acidic or basic environments. This stability is crucial for therapeutic applications where metabolic stability is desired .

The physicochemical properties of this compound contribute significantly to its biological activity:

PropertyValue
Molecular Weight214.22 g/mol
SolubilityEnhanced compared to phenyl analogs
StabilityStable under heat and acidic/basic conditions
pKaVaries with structural modifications

Properties

CAS No.

1801203-48-4

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

1-methoxycarbonyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

InChI

InChI=1S/C10H14O5/c1-14-8(13)10-4-2-9(3-5-10,6-15-10)7(11)12/h2-6H2,1H3,(H,11,12)

InChI Key

VEYFMOYVLJZHRD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)(CO2)C(=O)O

Origin of Product

United States

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